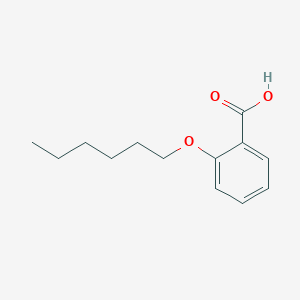

2-(Hexyloxy)benzoic acid

Description

Contextualization within the Landscape of Benzoic Acid Derivatives Research

2-(Hexyloxy)benzoic acid belongs to the broader class of substituted benzoic acids, which are aromatic carboxylic acids featuring various functional groups attached to the benzene (B151609) ring. chemscene.com Within this class, it is further categorized as an alkoxybenzoic acid, characterized by an alkoxy group (-OR) substituent. The position of the hexyloxy group at the ortho (C2) position relative to the carboxylic acid is a key structural feature that influences its chemical and physical properties.

The study of benzoic acid derivatives is a mature yet continually evolving field in chemical research. Historically, research focused on the synthesis and fundamental properties of these compounds. royalsocietypublishing.org In contemporary science, the focus has shifted towards harnessing their specific functionalities for advanced applications. Alkoxybenzoic acids, in particular, are significant building blocks in materials science, primarily due to their ability to form liquid crystalline phases. chemscene.comderpharmachemica.com The length of the alkyl chain in the alkoxy group, such as the hexyl chain in this compound, plays a crucial role in determining the temperature range and type of liquid crystal phases formed. royalsocietypublishing.org Research in this area often involves the systematic variation of the alkyl chain length to tune these properties for specific technological applications. royalsocietypublishing.orgderpharmachemica.com

The molecular structure of this compound, with its combination of a rigid aromatic core (the benzoic acid moiety) and a flexible aliphatic chain (the hexyloxy group), is a classic design principle for inducing mesomorphism (liquid crystal behavior). tandfonline.com The carboxylic acid group is particularly important as it can form strong intermolecular hydrogen bonds, leading to the self-assembly of molecules into ordered supramolecular structures. bohrium.comnih.gov This hydrogen bonding is a key driver for the formation of liquid crystalline phases in many benzoic acid derivatives. bohrium.comacs.org

Significance of this compound in Contemporary Chemical Science and Materials Innovation

The significance of this compound in modern chemical science lies predominantly in its application as a precursor for advanced materials, especially liquid crystals. iucr.orgnih.gov Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are the foundational technology for liquid crystal displays (LCDs). tandfonline.com Alkoxybenzoic acids are well-known for their thermotropic liquid crystal behavior, where phase transitions are induced by changes in temperature. nih.gov

The ability of this compound to form hydrogen-bonded dimers and more complex supramolecular assemblies makes it a versatile component in the design of novel materials. bohrium.comnih.gov These hydrogen-bonded structures can create rod-shaped or disc-shaped supermolecules that are conducive to the formation of various liquid crystal phases, such as nematic and smectic phases. bohrium.commdpi.com For instance, research has shown that co-crystals of 4-(hexyloxy)benzoic acid with other molecules can form hydrogen-bonded liquid crystals. iucr.orgnih.gov While this research is on the 4-isomer, the principles of hydrogen bonding and supramolecular assembly are directly applicable to this compound.

Furthermore, the incorporation of this compound into polymers can lead to the development of side-chain liquid crystalline polymers (SCLCPs). tandfonline.com In these materials, the benzoic acid moiety acts as a mesogenic (liquid crystal-forming) unit. By attaching it to a flexible polymer backbone, often via a spacer like the hexyloxy group, materials can be created that combine the properties of polymers with the electro-optical responsiveness of liquid crystals. tandfonline.com These SCLCPs are being investigated for applications such as flexible displays that can be rolled or folded. tandfonline.com

Beyond liquid crystals, the structural motifs of this compound are relevant in other areas of materials science. The compound can be used in the synthesis of metal-organic complexes, where the carboxylic acid group coordinates to a metal center. figshare.comrsc.org The hexyloxy group can influence the solubility and packing of these complexes, potentially leading to materials with interesting catalytic or photophysical properties. dergipark.org.tr

Foundational Research Directions and Emerging Paradigms for this compound Investigations

Foundational research on alkoxybenzoic acids, including this compound, has established the fundamental relationships between molecular structure and liquid crystalline properties. royalsocietypublishing.org Early studies methodically documented the types of mesophases and the transition temperatures for homologous series of these compounds, providing the empirical data that underpins our current understanding. royalsocietypublishing.orgderpharmachemica.com This includes understanding the "odd-even" effect, where the clearing point (the temperature at which the material becomes an isotropic liquid) alternates as the number of carbon atoms in the alkyl chain increases. derpharmachemica.com

Emerging research paradigms are now building upon this foundation to create more complex and functional materials. One significant direction is the creation of supramolecular liquid crystals through non-covalent interactions, primarily hydrogen bonding. bohrium.commdpi.com Researchers are designing and synthesizing multi-component systems where this compound or its isomers are combined with other molecules, such as pyridines, to form hydrogen-bonded complexes with tailored mesomorphic and photophysical properties. bohrium.commdpi.commdpi.com These supramolecular systems offer a modular approach to materials design, allowing for the fine-tuning of properties by changing the individual components.

Another burgeoning area of research is the development of liquid crystalline nanocomposites. This involves dispersing nanoparticles, such as iron oxides, into a liquid crystal matrix made from alkoxybenzoic acids. researchgate.net The introduction of nanoparticles can significantly alter the physical properties of the liquid crystal, such as its birefringence and orientational order, leading to enhanced performance in display devices. researchgate.net

Furthermore, the application of computational methods, such as Density Functional Theory (DFT), is becoming increasingly important in predicting the properties of materials derived from this compound. mdpi.com These theoretical studies can provide insights into the molecular geometry, intermolecular interactions, and electronic structure, which helps in the rational design of new materials with desired functionalities. mdpi.com The synergy between synthesis, characterization, and computational modeling represents a powerful paradigm for the future investigation of this compound and its derivatives in the creation of advanced functional materials.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H18O3 | nih.gov |

| Molecular Weight | 222.28 g/mol | nih.gov |

| IUPAC Name | 2-hexyloxybenzoic acid | nih.gov |

| CAS Number | 2200-83-1 | nih.gov |

| Physical Form | Solid | sigmaaldrich.com |

| XLogP3 | 3.9 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-hexoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-2-3-4-7-10-16-12-9-6-5-8-11(12)13(14)15/h5-6,8-9H,2-4,7,10H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLVGYXYGXOSOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015191 | |

| Record name | 2-(Hexyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2200-83-1 | |

| Record name | 2-(Hexyloxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2200-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hexyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Hexyloxy Benzoic Acid

Established Synthetic Pathways for 2-(Hexyloxy)benzoic Acid

The synthesis of this compound, a substituted benzoic acid derivative, can be achieved through several established chemical routes. These pathways primarily involve the introduction of the hexyloxy group onto a benzoic acid scaffold.

Etherification Routes for Hexyloxy Moiety Introduction

A primary method for synthesizing this compound is through the etherification of a hydroxyl-substituted benzoic acid, most commonly salicylic (B10762653) acid (2-hydroxybenzoic acid). This reaction, known as Williamson ether synthesis, involves the deprotonation of the hydroxyl group of salicylic acid by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks an alkyl halide, in this case, a hexyl halide (e.g., 1-bromohexane (B126081) or 1-chlorohexane), via an SN2 reaction to form the ether linkage.

Commonly used bases for this transformation include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. For instance, the reaction of salicylic acid with 1-hexyl bromide in the presence of a base is a documented method for preparing 3-hexylsalicylic acid. evitachem.com A similar principle applies to the synthesis of 4-(hexyloxy)benzoic acid, where 4-hydroxybenzoic acid is reacted with a hexyl halide. prepchem.com

Another approach involves the selective etherification of dihydroxybenzoic acid precursors. vulcanchem.com For example, 2,4-dihydroxybenzoic acid can be alkylated with hexyl bromide in the presence of a base to selectively functionalize the hydroxyl group at the C2 position. vulcanchem.com

Esterification and Subsequent Hydrolysis for Carboxylic Acid Formation

An alternative synthetic strategy involves the initial esterification of a hydroxybenzoic acid, followed by the introduction of the hexyloxy group and subsequent hydrolysis of the ester to yield the desired carboxylic acid. For example, a lower alkyl ester of salicylic acid, such as methyl salicylate (B1505791) (oil of wintergreen), can be used as the starting material. teachnlearnchem.comrsc.org

The phenolic hydroxyl group of methyl salicylate is first etherified with a hexyl halide using a suitable base and solvent, as described in the etherification route. This yields the methyl ester of this compound. The final step is the hydrolysis of this ester to the carboxylic acid. This can be achieved through either acidic or alkaline hydrolysis. Alkaline hydrolysis, or saponification, is commonly employed, using a base like sodium hydroxide, followed by acidification with a strong acid to protonate the carboxylate and precipitate the this compound. rsc.org This multi-step process is a versatile method for producing various substituted benzoic acids.

Derivatization Strategies of this compound

The carboxylic acid and the aromatic ring of this compound provide reactive sites for various chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Synthesis of Alkyl and Aryl Ester Analogues

The carboxylic acid functionality of this compound can be readily converted into esters through reaction with various alcohols or phenols. This esterification is typically catalyzed by a strong acid, such as sulfuric acid, or by using coupling agents. For example, this compound can be reacted with an alcohol in the presence of an acid catalyst to form the corresponding alkyl ester. google.com

A common method for forming aryl esters involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method facilitates the reaction between this compound and a substituted phenol (B47542) to yield the desired aryl ester. For instance, 2-(octyloxy)phenyl 2-(hexyloxy)benzoate has been synthesized by the reaction of this compound with 2-(octyloxy)phenol.

The following table summarizes examples of ester derivatives synthesized from alkoxybenzoic acids:

| Reactants | Product | Reference |

| 4-(hexyloxy)benzoic acid and (+)-4-(2-methyloctanoyl)phenol | 4-(2-methyloctanoyl)phenyl 4-hexyloxybenzoate | prepchem.com |

| 4-benzyloxybenzoic acid and 4-ethoxyphenol | 4-ethoxyphenyl 4-(benzyloxy)benzoate | rsc.org |

| This compound and 2-(octyloxy)phenol | 2-(octyloxy)phenyl 2-(hexyloxy)benzoate |

Preparation of Amide Derivatives

Amide derivatives of this compound can be synthesized by reacting the carboxylic acid with an amine. This transformation often requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride. The acyl chloride can then react with an amine to form the corresponding amide.

Alternatively, coupling agents such as DCC and DMAP can be employed to facilitate the direct reaction between this compound and an amine. rsc.org This method has been used to prepare a series of (E)-4-((4-(hexyloxy)phenyl)diazenyl)-N-phenyl benzamides by coupling (E)-4-[4-(4-hexyloxy)phenylazo]benzoic acid with substituted anilines. rsc.org

Formation of Schiff Base Incorporating 2-(Hexyloxy)phenyl Moieties

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. While this compound itself does not directly form a Schiff base, its derivatives containing an aldehyde or amine functionality can be used in their synthesis. For example, a common route involves the condensation of an aromatic aldehyde with an aromatic amine.

Polymeric Precursors and Monomer Synthesis from this compound

The transformation of this compound into monomers suitable for polymerization is a key step in developing advanced polymeric materials. While direct polymerization of this compound is not common, it serves as a crucial starting material for synthesizing various monomers. These monomers can then be polymerized to create materials with specific thermal, optical, or mechanical properties.

One common approach involves the conversion of the carboxylic acid group into a more reactive functional group, such as an acyl chloride or an ester. For instance, treatment of this compound with thionyl chloride can produce 2-(hexyloxy)benzoyl chloride. This activated intermediate can then react with a diol or a phenol-containing molecule to form a polyester (B1180765) or a polyetherester.

Another strategy is to introduce a polymerizable group, such as a vinyl, allyl, or acrylate (B77674) moiety, onto the benzoic acid structure. For example, the hydroxyl group of a suitable alcohol can be esterified with the carboxylic acid of this compound. If the alcohol also contains a polymerizable double bond, the resulting molecule is a monomer that can undergo free-radical or other types of polymerization.

Liquid-crystalline polymers, for instance, have been synthesized from similar benzoic acid derivatives. researchgate.netoup.com In a typical synthesis, a benzoic acid derivative is first functionalized with a flexible spacer containing a polymerizable group, such as an acrylate. oup.comsid.ir This monomer is then polymerized, often with a comonomer, to yield a side-chain liquid-crystalline polymer. oup.com The hexyloxy group in this compound can contribute to the mesogenic (liquid-crystalline) properties of the final polymer.

The synthesis of dendronized polymers also provides a relevant synthetic framework. In these complex architectures, monomeric units are built up in a stepwise fashion before polymerization. ifpenergiesnouvelles.fr A benzoic acid derivative can form the core or a peripheral unit of a dendron, which is then attached to a polymerizable group. ifpenergiesnouvelles.fr

The following table outlines potential monomer structures that could be synthesized from this compound and the corresponding polymer types.

| Monomer Structure | Polymerization Method | Potential Polymer Type |

| 2-(Hexyloxy)benzoyl chloride (for reaction with diols) | Polycondensation | Polyester |

| Acrylate or methacrylate (B99206) ester of a hydroxyalkyl-2-(hexyloxy)benzoate | Free-radical polymerization | Polyacrylate or Polymethacrylate |

| Norbornene derivative functionalized with this compound | Ring-Opening Metathesis Polymerization (ROMP) | Polynorbornene |

| Styrenic monomer with a 2-(hexyloxy)benzoate substituent | Free-radical polymerization | Polystyrene derivative |

Advanced Synthetic Approaches and Catalytic Systems for Related Structures

Modern organic synthesis offers powerful tools for the precise modification of aromatic molecules like this compound. Palladium-catalyzed cross-coupling reactions and regioselective functionalization techniques are particularly important for creating complex and extended molecular architectures.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govrsc.org The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide or triflate, is a prominent example and is widely used to construct biaryl systems and other extended conjugated structures. nih.govuwindsor.caacs.org

To apply the Suzuki coupling to this compound, the molecule would first need to be converted into a suitable coupling partner. This typically involves introducing a halide (e.g., bromine or iodine) or a triflate group onto the aromatic ring. The position of this group will determine the geometry of the final product. The other coupling partner would be a boronic acid or a boronic ester.

The general catalytic cycle for the Suzuki coupling involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. uwindsor.ca

The table below summarizes some palladium-catalyzed cross-coupling reactions applicable to derivatives of this compound.

| Reaction Name | Typical Substrates from this compound | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Aryl halide or triflate derivative | Aryl or vinyl boronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) researchgate.net | Biaryl or vinylarene |

| Heck | Aryl halide or triflate derivative | Alkene | Pd(OAc)₂, phosphine (B1218219) ligand, base (e.g., NEt₃) nih.gov | Substituted alkene |

| Sonogashira | Aryl halide or triflate derivative | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base (e.g., amine) researchgate.net | Arylalkyne |

| Buchwald-Hartwig | Aryl halide or triflate derivative | Amine or alcohol | Pd catalyst, phosphine ligand, base (e.g., NaOtBu) nih.gov | Arylamine or aryl ether |

| Acylative Coupling | Acyl chloride derivative | Organoboronic acid | Pd(PPh₃)₄, base (e.g., Cs₂CO₃) nih.govnih.gov | Ketone |

Achieving regioselectivity in the functionalization of substituted benzoic acids is a significant challenge due to the electronic properties of the carboxylic acid group. researchgate.netscispace.com The carboxylate group is a deactivating meta-director for electrophilic aromatic substitution. However, it can act as an ortho-directing group in certain transition-metal-catalyzed C-H activation reactions. scispace.comnih.gov

Directed ortho-metalation is a powerful strategy where the carboxylate group, often after conversion to an amide or another directing group, directs the deprotonation of the ortho-C-H bond with a strong base. The resulting organometallic intermediate can then react with various electrophiles.

In recent years, transition-metal-catalyzed C-H functionalization has emerged as a more atom-economical approach. researchgate.net For benzoic acid derivatives, palladium, rhodium, and copper catalysts have been used to achieve regioselective C-H functionalization. researchgate.netnih.gov The carboxylate group can chelate to the metal center, directing the activation of the ortho-C-H bond.

Meta-C-H functionalization of benzoic acid derivatives has been a more formidable challenge. scispace.com However, the development of specialized directing groups that can position a catalyst to activate a meta-C-H bond has led to significant breakthroughs. researchgate.netrsc.org These methods allow for the introduction of functional groups at the meta position, which is often difficult to achieve through classical methods. scispace.comrsc.org

The following table provides an overview of regioselective functionalization techniques for benzoic acid derivatives.

| Functionalization Position | Method | Directing Group/Catalyst System (Example) | Functional Group Introduced (Example) |

| Ortho | Directed Ortho-Metalation (DoM) | N,N-Dialkylamide, n-BuLi | Halogen, silyl, carboxyl |

| Ortho | Pd-Catalyzed C-H Activation | Carboxylate, Pd(OAc)₂ | Aryl, vinyl |

| Ortho | Rh-Catalyzed C-H Amidation | Carboxylate, Rh(III) catalyst, isocyanate | Amide (leading to phthalimide) researchgate.net |

| Meta | Template-Assisted C-H Olefination | Amide-linked nitrile template, Pd catalyst researchgate.netscispace.comrsc.org | Olefin |

| Meta | Template-Assisted C-H Acetoxylation | Amide-linked nitrile template, Pd catalyst, Cu(OAc)₂ researchgate.net | Acetoxy |

Spectroscopic and Structural Elucidation of 2 Hexyloxy Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms (protons) within a molecule. For 2-(Hexyloxy)benzoic acid and its derivatives, the ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons, the protons of the hexyloxy chain, and the carboxylic acid proton.

In a typical ¹H NMR spectrum of a derivative like 4-((4-(hexyloxy)phenylimino)methyl)benzoic acid, the aromatic protons appear as doublets in the downfield region, for instance at δ 8.28 and δ 8.05–7.97 ppm. mdpi.com The protons of the hexyloxy chain exhibit characteristic signals, including a triplet for the terminal methyl group (CH₃) around δ 0.91-0.92 ppm and a triplet for the methylene (B1212753) group attached to the oxygen atom (-OCH₂-) at approximately δ 4.04-4.15 ppm. mdpi.comrsc.org The remaining methylene groups of the hexyl chain typically appear as multiplets in the δ 1.35-1.82 ppm range. mdpi.comrsc.orgtandfonline.com The acidic proton of the carboxylic acid group, when present, is often observed as a broad singlet at a very downfield chemical shift.

Table 1: Representative ¹H NMR Data for a this compound Derivative

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 8.28 | d | 8.4 |

| Aromatic-H | 8.05-7.97 | m | |

| Aromatic-H | 7.75-7.73 | m | |

| Aromatic-H | 7.35-7.22 | m | |

| Aromatic-H | 7.06-7.00 | m | |

| Aromatic-H | 6.95-6.85 | m | |

| -OCH₂- | 4.04 | dt | 6.4, 2.5 |

| -CH₂- | 1.84-1.76 | m | |

| -(CH₂)₃- | 1.58-0.96 | m | |

| -CH₃ | 0.92 | dt | 6.4, 4.1 |

Note: Data is for 4-substitutedphenyl 4-[(4-(hexyloxy)phenylimino)methyl]benzoate. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. In the ¹³C NMR spectrum of this compound derivatives, the carbonyl carbon of the carboxylic acid or ester group typically resonates at a downfield chemical shift, for example, around δ 164.90 ppm. tandfonline.com The aromatic carbons show a series of signals in the region of δ 114-164 ppm. rsc.orgtandfonline.com The carbon of the methylene group attached to the ether oxygen (-OCH₂-) is found at approximately δ 68.40 ppm. tandfonline.com The carbons of the hexyl chain appear in the upfield region, with the terminal methyl carbon resonating at about δ 14.04 ppm. tandfonline.com

Table 2: Representative ¹³C NMR Data for a this compound Derivative

| Carbon Type | Chemical Shift (δ, ppm) |

| C=O (Ester) | 164.90 |

| C=O (Acid) | 163.70 |

| Aromatic-C | 157.81 |

| Aromatic-C | 150.04 |

| Aromatic-C | 148.45 |

| Aromatic-C | 139.93 |

| Aromatic-C | 132.57 |

| Aromatic-C | 132.33 |

| Aromatic-C | 129.15 |

| Aromatic-C | 122.67 |

| Aromatic-C | 121.98 |

| Aromatic-C | 121.30 |

| Aromatic-C-N | 118.45 |

| Aromatic-C | 114.49 |

| Aromatic-C | 114.30 |

| -OCH₂- | 68.40 |

| -CH₂- | 31.57 |

| -CH₂- | 29.09 |

| -CH₂- | 26.94 |

| -CH₂- | 25.68 |

| -CH₂- | 22.60 |

| -CH₃ | 14.04 |

Note: Data is for (E)-4-((4-Cyanobenzylidene)amino)phenyl 4-(hexyloxy)benzoate. tandfonline.com

Proton Nuclear Magnetic Resonance (1H NMR) for Proton Environment Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound and its derivatives displays characteristic absorption bands. A strong, broad absorption band is typically observed for the O-H stretch of the carboxylic acid group, often in the range of 2500-3300 cm⁻¹. rsc.org The C=O stretching vibration of the carboxylic acid carbonyl group appears as a sharp, intense peak around 1671-1714 cm⁻¹. rsc.org The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage are found in the 1255-1167 cm⁻¹ region. rsc.orgtandfonline.com Additionally, C-H stretching vibrations of the alkyl chain are seen around 2858-2947 cm⁻¹, and aromatic C=C stretching vibrations appear in the 1500-1610 cm⁻¹ range. rsc.orgtandfonline.com

Table 3: Key FTIR Absorption Bands for a this compound Derivative

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 3338 |

| Alkyl C-H | Stretching | 2947, 2862 |

| Carboxylic Acid O-H | Stretching | 2531 |

| Carboxylic Acid C=O | Stretching | 1671 |

| Aromatic C=C | Stretching | 1604, 1511 |

| Ether C-O-C | Asymmetric & Symmetric Stretching | 1283, 1254, 1169 |

Note: Data is for a 4-(alkoxy)benzoic acid derivative. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, with a molecular formula of C₁₃H₁₈O₃, the calculated exact mass is 222.1256 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm this molecular weight with high accuracy. vulcanchem.com The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass. For example, in the electron ionization (EI) mass spectrum of a related derivative, a molecular ion peak at m/z 238.2 was observed. rsc.org The fragmentation pattern can provide further structural information, such as the loss of the hexyl chain or the carboxyl group.

Elemental Analysis for Empirical Formula Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, oxygen) in a compound. This data is used to determine the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry. For a derivative of this compound with the formula C₁₃H₁₈O₄, the calculated elemental composition is C 65.52% and H 7.61%. rsc.org Experimental findings from elemental analysis that closely match these theoretical values provide strong evidence for the compound's elemental composition and purity. rsc.orgrsc.org

X-ray Diffraction Studies for Crystalline Structure Determination of Derivatives

For crystalline derivatives of this compound, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystal lattice. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For instance, studies on para-n-hexyloxybenzoic acid have shown that the molecules often form hydrogen-bonded dimers between their carboxyl groups in the crystalline state. researchgate.net The crystal structure of a benzo[b]phenazine-6,11-dione (B11046238) derivative containing a hexyloxy group has been solved, revealing a triclinic crystal system with space group P-1. researchgate.net Such studies are crucial for understanding the solid-state packing and the supramolecular chemistry of these compounds. researchgate.net

Liquid Crystalline Behavior and Mesophase Characterization of 2 Hexyloxy Benzoic Acid Derivatives

Mesomorphism and Phase Transition Phenomena in Hexyloxybenzoic Acid Systems

The mesomorphism in systems containing hexyloxybenzoic acid is diverse, encompassing nematic and multiple smectic phases. The formation and stability of these phases are highly dependent on the molecular structure, including the length of terminal alkyl chains and the presence of lateral substituents. bohrium.commdpi.com In many instances, these derivatives form supramolecular structures through hydrogen bonding, which significantly influences their liquid crystalline properties. rsc.orgmdpi.com

The nematic (N) phase is a common mesophase observed in derivatives of hexyloxybenzoic acid. In a study of supramolecular complexes formed between 4-[(4-(hexyloxy)phenylimino)methyl]benzoic acid and other components, a narrow nematic phase stability of 8.5 °C was observed upon heating. mdpi.comnih.gov Hydrogen-bonded liquid crystalline complexes formed between hexyloxybenzoic acid (6BAO) and various p-n-alkyl benzoic acids also exhibit a nematic phase. researchgate.nettandfonline.com

The stability of the nematic phase can be influenced by molecular structure. For instance, in certain supramolecular complexes, the nematic phase stability was found to decrease as the length of the terminal alkyl chain increased. bohrium.com Some systems exhibit a twist-bend nematic (NTB) phase, which is considered a structural link between the conventional nematic and chiral nematic (N*) phases and is often associated with molecules possessing a specific curvature. rsc.org The nematic phase is often identified by its characteristic Schlieren texture under a Polarized Optical Microscope (POM). semanticscholar.org Depending on the thermal stability, these nematic phases can be either enantiotropic (stable on both heating and cooling) or monotropic (observed only on cooling). semanticscholar.orgrsc.orgresearchgate.net

Systems based on hexyloxybenzoic acid derivatives frequently display various smectic phases, which are characterized by a higher degree of order than the nematic phase, with molecules arranged in layers.

Smectic A (SmA) Phase: The Smectic A (SmA) phase, where molecules are oriented perpendicular to the layer planes, is widely reported. A Schiff base dimer, 4-[(4-(hexyloxy)phenylimino)methyl]benzoic acid, was found to be dimorphic, exhibiting a broad and stable SmA mesophase. mdpi.comnih.gov In this case, the SmA phase showed a stability range of 67.6 °C upon heating. mdpi.com Supramolecular complexes can also feature an induced SmA mesophase. bohrium.com The introduction of certain crosslinkers to benzoic acid moieties can result in a stable smectic A phase over a long temperature range. tue.nl

Smectic C (SmC) Phase: The Smectic C (SmC) phase, in which molecules are tilted with respect to the layer normal, is also observed. Supramolecular aggregations of benzoic acid derivatives have been shown to display Smectic C phases. rsc.org In some hydrogen-bonded complexes involving hexyloxybenzoic acid, a Smectic C phase has been characterized. researchgate.net Furthermore, studies on n-alkanoyloxy benzoic acid dimers have shown that they can exhibit a monomorphic SmC phase, with its stability increasing with the length of the terminal chain. nih.gov

Smectic F (SmF) Phase: The Smectic F (SmF) phase represents a higher-ordered smectic phase. Hydrogen-bonded complexes between hexyloxybenzoic acid (6BAO) and p-n-alkyl benzoic acids have been found to exhibit the Smectic F phase, as identified through polarizing optical microscopy. researchgate.nettandfonline.com

The type of smectic phase that forms is sensitive to the molecular architecture. Increasing the length of flexible terminal chains often enhances the stability of smectic phases due to increased lateral attractions between molecules. mdpi.comrsc.org

The thermodynamic stability of a liquid crystalline phase determines whether it is enantiotropic or monotropic.

Enantiotropic Mesophases: An enantiotropic mesophase is thermodynamically stable and can be observed upon both heating and cooling cycles. mdpi.com Many hexyloxybenzoic acid derivatives exhibit this behavior. For example, the dimorphic smectic A and nematic phases of the 4-[(4-(hexyloxy)phenylimino)methyl]benzoic acid dimer are enantiotropic. mdpi.comnih.gov Similarly, all supramolecular hydrogen-bonded complexes formed between this acid and lateral chloro azo-pyridine derivatives showed enantiotropic polymorphic phases. bohrium.com Generally, compounds with longer alkyl chains tend to display stable, enantiotropic mesophases. mdpi.com

Monotropic Mesophases: A monotropic mesophase is metastable and is typically observed only during the cooling process from the isotropic liquid state, as the melting point of the crystal is higher than the clearing point of the mesophase. mdpi.comrsc.org This behavior is often seen in compounds with shorter alkyl chains. mdpi.com In some series of benzoic acid derivatives, nematic phases were observed as monotropic. rsc.org Dimeric complexes of 3-n-alkanoyloxy benzoic acids also exclusively show monotropic characteristics. nih.gov

Smectic Phase Characterization (e.g., Smectic A, Smectic C, Smectic F)

Thermal Analysis Techniques in Liquid Crystal Research

Thermal analysis techniques are indispensable for characterizing the phase transitions and thermal stability of liquid crystalline materials like 2-(hexyloxy)benzoic acid derivatives.

Differential Scanning Calorimetry (DSC) is a primary tool used to investigate the mesomorphic behavior of liquid crystals. tandfonline.com It precisely measures the temperatures and enthalpy changes (ΔH) associated with phase transitions, such as crystal-to-mesophase and mesophase-to-isotropic liquid transitions. mdpi.comresearchgate.nettandfonline.com

In a study of the supramolecular acid dimer 4-[(4-(hexyloxy)phenylimino)methyl]benzoic acid, DSC thermograms recorded at a rate of 10 °C/min revealed distinct phase transitions. mdpi.comnih.gov The data from this analysis is summarized in the table below. The endothermic peaks on heating correspond to melting and clearing points, while exothermic peaks on cooling indicate the formation of mesophases from the isotropic liquid. semanticscholar.org These DSC studies are crucial for constructing phase diagrams of liquid crystal mixtures. researchgate.nettandfonline.com

| Transition | Process | Temperature (°C) | Enthalpy (ΔH, J/g) |

|---|---|---|---|

| Crystal → Smectic A | Heating | 189.8 | 98.8 |

| Smectic A → Nematic | Heating | 257.4 | 2.1 |

| Nematic → Isotropic | Heating | 265.9 | 0.9 |

| Isotropic → Nematic | Cooling | 261.2 | -0.8 |

| Nematic → Smectic A | Cooling | 249.8 | -1.9 |

| Smectic A → Crystal | Cooling | 178.9 | -89.7 |

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of materials by measuring changes in mass as a function of temperature. tandfonline.com For liquid crystals, TGA determines the decomposition temperature, which is a critical parameter for applications in devices that may operate at elevated temperatures.

Differential Scanning Calorimetry (DSC) for Phase Transition Enthalpies and Temperatures

Optical Microscopy and Textural Analysis of Liquid Crystalline Phases

Polarizing Optical Microscopy (POM) is an indispensable tool for the identification and characterization of liquid crystalline mesophases. nih.govresearchgate.nettandfonline.com When a thin sample of a this compound derivative is placed between two crossed polarizers, the anisotropic nature of the liquid crystal phases allows light to pass through, creating characteristic textures. These textures are essentially optical patterns that arise from the specific alignment of the molecules within the mesophase. mdpi.com By observing these textures as the sample is heated and cooled, researchers can identify the different types of liquid crystal phases present and the temperatures at which transitions between them occur. mdpi.commdpi.comnih.gov

The process involves carefully heating the crystalline solid on a hot stage mounted on the microscope. As the material melts, it may pass through one or more liquid crystalline phases before becoming an isotropic liquid (a true liquid with no long-range molecular order). Upon cooling from the isotropic liquid, the sequence of phases is observed again. mdpi.com The textures observed during both heating and cooling cycles are recorded to determine the nature of the mesophases, which can be enantiotropic (appearing on both heating and cooling) or monotropic (appearing only on cooling). derpharmachemica.com

For instance, studies on various benzoic acid derivatives, including those with hexyloxy chains, have utilized POM to identify nematic and smectic phases. researchgate.netmdpi.comgrowingscience.com The appearance of specific textures, such as schlieren or fan-shaped patterns, provides direct evidence for the presence of these mesophases. derpharmachemica.comgrowingscience.com Furthermore, the combination of POM with Differential Scanning Calorimetry (DSC), which measures heat flow, allows for a comprehensive understanding of the thermal properties and phase transitions of these materials. nih.govmdpi.comrsc.org

The textures observed under a polarizing optical microscope are directly correlated with the type of liquid crystalline mesophase. Each mesophase has a unique molecular arrangement, which in turn dictates how it interacts with polarized light to produce a characteristic optical pattern.

Threaded and Schlieren Textures (Nematic Phase): The nematic (N) phase is characterized by long-range orientational order, where the rod-like molecules align, on average, in the same direction. This phase is often identified by the appearance of "threaded" or "schlieren" textures. derpharmachemica.combohrium.com The threaded texture appears as a collection of fine, thread-like lines, while the schlieren texture is characterized by dark brushes or "singularities" from which lines of changing color emerge. preprints.orgworktribe.comresearchgate.net These features arise from defects in the molecular alignment. The presence of two- and four-brush singularities in a schlieren texture is a classic indicator of a nematic phase. worktribe.comresearchgate.net

Focal Conic Fan Texture (Smectic Phases): Smectic (Sm) phases possess a higher degree of order than nematic phases, with molecules organized into layers. nih.gov A common texture for the smectic A (SmA) and smectic C (SmC) phases is the focal conic fan texture. mdpi.comgrowingscience.comworktribe.com This texture appears as a collection of fan-shaped domains, which are often interspersed with homeotropic regions that appear dark under crossed polarizers. rsc.org The broken focal conic fan texture is specifically characteristic of the smectic C phase. preprints.org The observation of these fan-shaped textures upon cooling from the nematic or isotropic phase is a strong indication of a transition to a smectic phase. growingscience.com

The following table summarizes the correlation between observed textures and mesophase types in benzoic acid derivatives.

| Texture | Associated Mesophase | Description |

| Threaded | Nematic (N) | Fine, thread-like lines. derpharmachemica.combohrium.com |

| Schlieren | Nematic (N) | Dark brushes (singularities) with emerging colored lines. preprints.orgworktribe.com |

| Focal Conic Fan | Smectic A (SmA), Smectic C (SmC) | Fan-shaped domains. mdpi.comgrowingscience.com |

| Broken Focal Conic Fan | Smectic C (SmC) | A variation of the fan texture, indicative of the tilted SmC phase. preprints.org |

Polarizing Optical Microscopy (POM) for Mesophase Identification and Textural Observation

Influence of Molecular Architecture on Mesomorphic Behavior

The liquid crystalline properties of this compound derivatives are profoundly influenced by their molecular structure. Subtle changes in the length and position of the alkyl chain, as well as the inherent properties of the benzoic acid moiety, can dictate the type of mesophases formed and the temperature range over which they are stable.

The length of the flexible alkyl chain, in this case, the hexyl group, plays a critical role in determining the mesomorphic behavior. bohrium.com Generally, as the length of the alkoxy chain increases in a homologous series of benzoic acid derivatives, there is a tendency to stabilize smectic phases over nematic phases. rsc.org This is because longer chains promote stronger intermolecular van der Waals interactions, which favor the formation of layered structures.

For example, in some homologous series of alkoxybenzoic acids, shorter chain members might exhibit only a nematic phase, while intermediate members show both nematic and smectic phases, and longer chain members exclusively form smectic phases. derpharmachemica.com The odd-even effect is also commonly observed, where the transition temperatures alternate as the number of carbon atoms in the alkyl chain increases from odd to even. derpharmachemica.com This is attributed to the change in molecular anisotropy with the addition of each methylene (B1212753) unit.

The position of the alkoxy chain on the benzoic acid ring also has a significant impact. Para-substituted (4-alkoxy) benzoic acids are well-known to form liquid crystals, often through the formation of hydrogen-bonded dimers. nih.govnih.gov The linearity of the para-substituted molecule is conducive to the formation of elongated, rod-like structures that are essential for calamitic (rod-like) mesophases. In contrast, ortho- (2-alkoxy) or meta- (3-alkoxy) substitution can disrupt this linearity, potentially leading to different or less stable mesophases. nih.gov For instance, studies have shown that para-derivatives of alkanoyloxy benzoic acids are more stable than their meta-substituted counterparts due to stronger hydrogen bonding. nih.gov

The following table illustrates the general trend of mesophase behavior with increasing alkyl chain length in benzoic acid derivatives.

| Alkyl Chain Length | Typical Mesophase Behavior |

| Short (e.g., C1-C4) | Often non-mesomorphic or only nematic. derpharmachemica.comrsc.org |

| Medium (e.g., C5-C8) | Nematic and/or Smectic phases. derpharmachemica.comcyberleninka.ru |

| Long (e.g., >C8) | Predominantly Smectic phases. derpharmachemica.comrsc.org |

The benzoic acid moiety is a key structural component responsible for the liquid crystalline behavior of these compounds. nih.gov Its primary role is to facilitate the formation of supramolecular structures through intermolecular hydrogen bonding. mdpi.com The carboxylic acid group (-COOH) of one molecule can form strong hydrogen bonds with the carboxylic acid group of a neighboring molecule, leading to the formation of stable dimers. nih.govmdpi.com

This dimerization effectively doubles the length of the molecule, creating a more elongated and rigid mesogenic unit, which is a prerequisite for the formation of liquid crystal phases. nih.gov The formation of these hydrogen-bonded dimers is a classic example of supramolecular self-assembly, and it is this hierarchical organization that gives rise to the observed mesomorphism. mdpi.com The stability of these hydrogen bonds is crucial for the thermal stability of the resulting mesophases. nih.gov

Furthermore, the aromatic ring of the benzoic acid provides the necessary rigidity to the molecular core. This rigidity, combined with the flexibility of the attached hexyloxy chain, creates the balance of molecular properties required for the formation of intermediate, ordered fluid phases. The ability of the benzoic acid group to act as a proton donor in hydrogen bonding makes it a fundamental building block in the design of a wide variety of hydrogen-bonded liquid crystals. preprints.orgtue.nlacs.org

Supramolecular Chemistry and Self Assembly of 2 Hexyloxy Benzoic Acid Systems

Polymeric Supramolecular Liquid Crystals Incorporating 2-(Hexyloxy)benzoic Acid Analogues

The principles of hydrogen bonding in small-molecule liquid crystals can be extended to create polymeric supramolecular liquid crystals. In these systems, mesogenic units containing this compound or its analogues are attached to a polymer backbone.

In side-chain liquid crystalline polymers (SCLCPs), the mesogenic units are attached as side chains to a flexible polymer backbone. figshare.com When these side chains contain a benzoic acid moiety, they can form hydrogen-bonded dimers, effectively creating a more stable and larger mesogenic group. kpi.ua This dimerization of the side chains can significantly influence the liquid crystalline properties of the polymer, often leading to higher phase transition temperatures and the formation of more ordered smectic phases. kpi.ua

The synthesis of such polymers often involves the polymerization of monomers that already contain the benzoic acid group. For example, polyacrylates with side chains containing 4-(6-(acryloyloxy)hexyloxy)benzoic acid have been prepared. kpi.ua The resulting polymers exhibit liquid crystalline behavior due to the self-assembly of the hydrogen-bonded benzoic acid units in the side chains.

An alternative approach involves the formation of supramolecular SCLCPs through hydrogen bonding between a polymer backbone containing acceptor sites and low-molar-mass mesogens containing a donor group, or vice versa. For instance, a polymer with pendant pyridine (B92270) units can be complexed with a mesogenic benzoic acid derivative to form a hydrogen-bonded SCLCP. This method allows for a modular approach to designing SCLCPs, where the properties can be tuned by simply changing the low-molar-mass component.

Hydrogen bonding is a powerful tool for engineering the rigid core of mesogenic units in supramolecular systems. In the context of this compound and its analogues, the dimerization of the carboxylic acid groups creates a well-defined, rigid core that is essential for the formation of liquid crystalline phases. iucr.org This core can be further modified by introducing other rigid elements into the molecular structure.

For example, by incorporating aromatic rings, such as biphenyl (B1667301) or tolane units, into the benzoic acid structure, the length and rigidity of the core can be increased. mdpi.com This, in turn, can lead to an increase in the stability of the liquid crystal phase and the formation of higher-ordered mesophases. The flexible hexyloxy chains attached to this rigid core provide the necessary fluidity for the system to exhibit liquid crystalline behavior.

The concept of engineering rigid cores through hydrogen bonding is not limited to simple dimers. By using molecules with multiple hydrogen-bonding sites, more complex and rigid supramolecular structures can be created. This approach allows for the design of materials with specific liquid crystalline properties, tailored for various applications.

Side-Chain Liquid Crystalline Polymers (SCLCPs) with Hydrogen-Bonded Mesogens

External Stimuli and Responsive Supramolecular Systems (Based on Benzoic Acid Derivatives)

Supramolecular systems based on benzoic acid derivatives can be designed to be responsive to external stimuli such as light, temperature, and pH. acs.orgtue.nl This responsiveness stems from the dynamic and reversible nature of the hydrogen bonds that hold the supramolecular assembly together. mdpi.com

For instance, changes in temperature can disrupt the hydrogen bonds, leading to a phase transition from a liquid crystalline state to an isotropic liquid. mdpi.com This thermotropic behavior is a defining characteristic of many liquid crystalline materials based on benzoic acid derivatives.

Similarly, the hydrogen bonds in benzoic acid-based systems are sensitive to changes in pH. acs.orgtue.nl In the presence of a base, the carboxylic acid is deprotonated, breaking the hydrogen bonds and leading to the disassembly of the supramolecular structure. This property can be utilized to create pH-responsive materials, such as hydrogels that swell or shrink in response to changes in the acidity of the surrounding environment. acs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(2,5-Dihexyloxyphenyl)benzoic acid |

| 4-n-Alkoxybenzoic acids |

| N-4-cyanobenzylidene-4-n-(hexyloxy)benzenamine |

| 4-(pyridin-4-yl)azo-(2-chlorophenyl) 4-alkoxybenzoates |

| 4-[6-(4'-cyanobiphenyl-4-yl) hexyloxy]benzoic acid |

| 4-[(E)-2-(n-alkoxyphenyl)ethenyl]pyridines |

| 4-(6-(acryloyloxy)hexyloxy)benzoic acid |

| Azobenzene |

| Pyridine |

| Biphenyl |

pH-Responsive Actuators

Systems incorporating benzoic acid derivatives, including this compound, can function as pH-responsive actuators. acs.org The actuation mechanism is rooted in the chemistry of the carboxylic acid group, which forms the hydrogen-bonded dimers that stabilize the material's structure. rsc.org These hydrogen bonds can be selectively broken under alkaline conditions (high pH). rsc.orggoogle.com

When an actuator material containing these benzoic acid dimers is exposed to an alkaline solution, such as potassium hydroxide (B78521) (KOH), the carboxylic acid groups (-COOH) are deprotonated to form carboxylate salts (-COO⁻K⁺). rsc.orggoogle.com This chemical change disrupts the hydrogen-bonded network that maintains the material's shape and order. rsc.org If this treatment is applied asymmetrically, for instance, to only one side of a polymer film, it creates a gradient in chemical composition and internal stress. This internal stress imbalance forces the material to undergo a physical shape change, such as bending or curling, demonstrating its function as an actuator. acs.org This process is reversible; a subsequent acidic treatment can reprotonate the carboxylate groups, allowing the hydrogen bonds to reform and the actuator to return to its original state.

Humidity-Responsive Materials

The same chemical modification that enables pH-responsiveness also imparts humidity sensitivity to materials containing this compound. rsc.org After an alkaline treatment converts the carboxylic acid dimers into carboxylate salts, the material becomes significantly more hydrophilic and hygroscopic. rsc.orgnih.gov The resulting carboxylate salt groups readily absorb water molecules from the surrounding environment when humidity increases. nih.gov

This absorption of water causes the polymer network to swell. rsc.orgnih.gov In an anisotropically ordered material, such as a liquid crystal network, this swelling is also anisotropic, leading to a predictable and reversible shape change. rsc.org For example, a flat film might bend or curl upon exposure to moisture and then return to its flat state as the humidity decreases and the absorbed water is released. nih.gov This effect has been utilized to create various actuators that bend, fold, or curl in response to changes in relative humidity. researchgate.net The response can be finely tuned, with some systems showing actuation across a range of 20% to 70% relative humidity. acs.org

Applications of this compound in Ordered Materials Fabrication

The capacity for self-assembly into highly ordered liquid crystalline phases makes benzoic acid derivatives valuable building blocks for advanced functional materials. chemscene.com

Use in Nanoporous Material Construction

This compound and similar monoacrylate benzoic acids are instrumental in fabricating nanoporous polymer films with highly aligned channels. acs.orgacs.orgnih.gov The general strategy involves using the self-assembled, hydrogen-bonded structures of these molecules as a template. tue.nlresearchgate.net

In a typical process, a liquid crystalline mixture is prepared containing a monoacrylate benzoic acid (like 4-((6-(acryloyloxy)hexyl)oxy)benzoic acid), which forms dimers, and a diacrylate cross-linker. nih.gov This mixture is aligned into an ordered phase, often a layered smectic phase, and then photopolymerized to lock the structure into a stable polymer network. acs.orgnih.gov

After polymerization, the crucial step is to create the pores. This is achieved by treating the film with a base, which disrupts the hydrogen bonds holding the benzoic acid dimers together. nih.govtue.nl The removal of these non-covalent interactions leaves behind well-defined, nanoscale pores and channels that replicate the original molecular arrangement. acs.orgresearchgate.net This method allows for the creation of films with two-dimensional porous channels. tue.nl The resulting nanoporous materials have shown applications in selective filtration, anisotropic ion conduction, and the size-selective adsorption of molecules. acs.orgnih.gov

Potential as Building Blocks in Advanced Materials (e.g., Coatings, Adhesives)

The inherent properties of this compound, such as its ability to form robust hydrogen bonds and its dual hydrophobic/polar nature, make it a promising building block for more complex molecules and advanced materials like coatings. chemscene.comcymitquimica.com Its structure is frequently incorporated into larger, more complex liquid crystal monomers and polymers used in functional coatings. specificpolymers.comrsc.org

For instance, derivatives of this compound are synthesized for use in polymer-stabilized cholesteric liquid crystal (PSCLC) films and other liquid crystal networks. nih.govtandfonline.com These materials can be applied as coatings that exhibit unique optical properties, such as structural color that can change in response to stimuli like temperature or humidity. nih.govrsc.org By spray-coating liquid crystal mixtures containing these building blocks onto substrates, dual-responsive coatings can be created. rsc.org While its direct application as a primary adhesive is less documented, the strong intermolecular forces, including hydrogen bonding, that it facilitates are fundamental to adhesion, suggesting its potential as a component in sophisticated adhesive formulations. cymitquimica.com

Data Tables

Table 1: Summary of Research Findings and Applications

| Application Area | Key Research Finding | Mechanism | Resulting Material/Device | Citations |

| pH-Responsive Actuators | Asymmetric base treatment induces shape change. | Reversible disruption of hydrogen-bonded carboxylic acid dimers via deprotonation in alkaline conditions. | Bending or curling polymer films that actuate with pH changes. | acs.org, rsc.org, google.com |

| Humidity-Responsive Materials | Base-treated materials swell anisotropically in response to moisture. | Hygroscopic carboxylate salt groups (formed after base treatment) absorb water, causing expansion of the polymer network. | Actuators that bend, fold, and curl; humidity sensors. | acs.org, nih.gov, rsc.org, researchgate.net |

| Nanoporous Materials | Polymerization of self-assembled liquid crystal phases followed by template removal creates ordered pores. | Hydrogen-bonded benzoic acid dimers act as a template. Base treatment disrupts these bonds, creating nanoscale channels. | Anisotropic polymer membranes for filtration, ion conduction, and selective adsorption. | tue.nl, researchgate.net, acs.org, nih.gov |

| Advanced Coatings | Incorporation into liquid crystal polymers creates functional, stimuli-responsive coatings. | Self-assembly properties create ordered structures that provide unique optical and responsive behaviors. | Colorful, thermochromic, and humidity-responsive coatings. | nih.gov, rsc.org, tandfonline.com |

Computational and Theoretical Investigations of 2 Hexyloxy Benzoic Acid and Analogues

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data, which aids in the interpretation of experimental spectra. DFT calculations can simulate vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. vjst.vnresearchgate.net

Theoretical IR frequency calculations, often performed using the same DFT methods as geometry optimization, can help assign the vibrational modes observed in experimental FTIR spectra. vjst.vnrsc.org For example, the characteristic stretching frequency of the carbonyl group (C=O) in benzoic acid dimers can be accurately predicted. vjst.vn Theoretical calculations are typically performed on molecules in the gas phase, so predicted frequencies may differ slightly from experimental values obtained in the solid or liquid phase due to intermolecular interactions. rsc.org

Similarly, NMR chemical shifts can be predicted. While this is more computationally intensive, it can be a powerful tool for structure elucidation. For benzoic acid, the chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the carboxylic acid group, a feature that can be modeled computationally. docbrown.info

Simulation of Intermolecular Interactions and Self-Assembly Processes

2-(Hexyloxy)benzoic acid, like other benzoic acids, can form strong intermolecular hydrogen bonds between the carboxylic acid groups, typically resulting in the formation of centrosymmetric dimers. vjst.vnmdpi.com Beyond this primary interaction, the hexyloxy chains can engage in weaker van der Waals interactions, influencing the packing of molecules in the condensed phase.

Simulations using molecular mechanics (MM) and molecular dynamics (MD), sometimes in conjunction with DFT, are used to study these self-assembly processes. acs.org These simulations can model how individual molecules aggregate to form larger, ordered structures, such as those found in liquid crystals or on surfaces. acs.orgfrontiersin.org For example, studies on hydrogen-bonded liquid crystal complexes have shown that the length of alkoxy chains plays a critical role in determining the type and stability of the resulting mesophases (e.g., nematic, smectic). frontiersin.orgmdpi.com Longer chains can lead to increased lateral interactions, promoting more ordered smectic phases. rsc.orgmdpi.com The interplay between hydrogen bonding, π–π stacking of aromatic rings, and van der Waals forces dictates the final supramolecular architecture. bohrium.commdpi.com

Kinetic and Mechanistic Studies of Chemical Reactions Involving Benzoic Acid Analogues

The study of reaction kinetics and mechanisms for benzoic acid analogues, including this compound, is crucial for understanding and predicting their chemical behavior. These investigations provide insights into reaction pathways, the energies of transition states, and the factors that control reaction rates and product distributions. Computational methods, such as Density Functional Theory (DFT), are frequently employed to model energy profiles and reaction mechanisms for these molecules. rsc.orgresearchgate.net The electronic and steric properties of substituents on the benzoic acid ring, such as the hexyloxy group, play a significant role in dictating the course of chemical transformations. The interplay between the ortho-alkoxy group and the carboxylic acid function introduces unique mechanistic possibilities, particularly concerning intramolecular interactions and directing effects in various reactions. thieme-connect.com

Analysis of Reaction Pathways and Rate-Limiting Steps

Reaction Pathways and Mechanisms:

Decarboxylation: The decarboxylation of salicylic (B10762653) acid (2-hydroxybenzoic acid), a close analogue, has been studied computationally. The proposed mechanism involves a pseudo-unimolecular decomposition where a hydrogen atom is transferred from the hydroxyl group to the carboxyl group, followed by a transfer from the carboxyl group to the ring's alpha-carbon. This latter step is identified as the rate-determining step of the reaction. researchgate.net

Nucleophilic Acyl Substitution: This is a fundamental reaction for carboxylic acid derivatives. The mechanism proceeds through a two-step process: nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to reform the carbonyl. libretexts.org Depending on the stability of the starting material and the leaving group's ability, either the formation of the tetrahedral intermediate or its collapse can be the rate-limiting step. libretexts.org

Palladium-Catalyzed Lactonization: In the Pd-catalyzed lactonization of 2,6-dimethyl benzoic acid, the reaction follows a Pd(II)/Pd(0) catalytic cycle. The C-H bond activation occurs via a concerted metalation-deprotonation (CMD) mechanism, while the C-O bond formation proceeds through an intramolecular Sₙ2 nucleophilic substitution, which is the rate-determining step. nsf.gov In contrast, for certain aliphatic carboxylic acids, the mechanism is proposed to involve a Pd(II)/Pd(IV) cycle, where the oxidation of Pd(II) to Pd(IV) by an oxidant like tert-butyl hydroperoxide (TBHP) is the rate-limiting step. researchgate.net The mono-N-protected amino acid (MPAA) ligand plays a crucial role as a proton acceptor and donor in this process. researchgate.net

Reaction with Hydroxyl Radicals: DFT studies on the reaction of benzoic acid with hydroxyl radicals show that the pathways involve the formation of pre-reactive complexes. researchgate.net The reaction rate constants for radical addition to the aromatic ring were calculated to follow the order of meta > para > ortho. researchgate.net

The table below summarizes the identified rate-limiting steps for various reactions involving benzoic acid analogues.

| Reaction Type | Benzoic Acid Analogue | Proposed Rate-Limiting Step | Citation |

| Decarboxylation | Salicylic acid anion | Hydrogen transfer from carboxyl to the α-C of the aryl ring | researchgate.net |

| Nucleophilic Acyl Substitution | General Carboxylic Acid Derivatives | Formation of tetrahedral intermediate or leaving group elimination | libretexts.org |

| Pd-Catalyzed Lactonization | 2,6-Dimethyl Benzoic Acid | Intramolecular Sₙ2 C-O bond formation | nsf.gov |

| Pd-Catalyzed Lactonization | Aliphatic Carboxylic Acids | Pd(II)/Pd(IV) oxidation by TBHP oxidant | researchgate.net |

| Acid Catalyzed Cyclocondensation | Substituted Benzoic Acids | Can change from TS1 to TS2 depending on substituent electronic effects | ic.ac.uk |

This table is generated based on available data for benzoic acid analogues and may not represent all possible reaction conditions.

Regioselectivity Investigations

Regioselectivity refers to the preference for a reaction to occur at one position over another, leading to one constitutional isomer as the major product. libretexts.org In substituted benzoic acids like this compound, the existing substituents—the carboxylate and the hexyloxy group—act as directing groups, influencing the position of subsequent chemical modifications.

Directing Effects and Regioselectivity:

Dealkylation of 2-Alkoxybenzoic Acids: The alkoxy group of 2-alkoxybenzoic acids can be cleaved with high regioselectivity. Studies on o-anisic acid (2-methoxybenzoic acid) show that the methoxy (B1213986) group can be selectively removed by heating with aliphatic amines, such as piperazine, in aprotic dipolar solvents like dimethylacetamide (DMA). thieme-connect.comresearchgate.net This reaction is explained by the nucleophilic attack of the amine on the methyl group, which is activated by intramolecular hydrogen bonding from the adjacent carboxylic acid. thieme-connect.com This method provides a selective route to salicylic acid derivatives. The bulkier hexyloxy group in this compound would be expected to undergo a similar ortho-selective dealkylation.

Metalation: The directed ortho-metalation of alkoxybenzoic acids is a powerful tool for further functionalization, but the regioselectivity is complex and highly dependent on the base used. researchgate.net The carboxylate group (as -COOLi) and the alkoxy group both direct lithiation to their ortho positions. In the case of 2-methoxybenzoic acid, metalation with s-BuLi/TMEDA occurs exclusively at the C6 position, directed by the carboxylate. researchgate.net In contrast, stronger superbases can favor deprotonation at the site ortho to the methoxy group. researchgate.net This competition allows for the selective functionalization at different ring positions by choosing the appropriate reagent. researchgate.net

C-H Activation and Annulation: In transition metal-catalyzed reactions, the regioselectivity is influenced by steric effects and weak non-covalent interactions. mdpi.com For instance, in the rhodium-catalyzed annulation of 3-methoxybenzoic acid with alkynes, the regioselectivity depends on both the catalyst's supporting ligand and the alkyne's structure. mdpi.com DFT calculations suggest that weak C-H···O interactions between the methoxy group and the ligand can favor the formation of one regioisomer over another. mdpi.com For this compound, the significantly larger steric bulk of the hexyloxy group compared to a methoxy group would likely exert a stronger influence, potentially enhancing selectivity for reactions at the less hindered positions of the aromatic ring.

The following table presents data on the regioselective dealkylation of o-anisic acid, a key analogue of this compound.

| Amine | Solvent | Product (Yield) | Citation |

| Hexylamine | DMSO | Salicylic acid (68%) | thieme-connect.com |

| Hexylamine | DMA | Salicylic acid (68%) | thieme-connect.com |

| Piperazine | DMA | Salicylic acid (91%) | thieme-connect.com |

| Diethylamine | DMA | Salicylic acid (24%) | thieme-connect.com |

| Aniline | DMA | Salicylic acid (0%) | thieme-connect.com |

This table shows the yield of salicylic acid from the reaction of o-anisic acid with various amines in different solvents at 150°C, demonstrating the regioselective cleavage of the ortho-methoxy group. thieme-connect.com

Exploration of Biological and Pharmacological Research Avenues for 2 Hexyloxy Benzoic Acid Derivatives

Structure-Activity Relationship (SAR) Studies for Pharmacological Potentials

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing new therapeutic agents. For derivatives of 2-(hexyloxy)benzoic acid, these studies focus on how modifications to its chemical structure—namely the hexyloxy chain, the benzoic acid group, and the aromatic ring—influence its biological activity.

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For salicylic (B10762653) acid derivatives, the core structure itself is a recognized pharmacophore with anti-inflammatory, analgesic, and antimicrobial properties. schenautomacao.com.brnih.gov

Key structural features that are often crucial for the activity of this class of compounds include:

The Aromatic Ring: The phenyl core is vital for establishing hydrophobic interactions with biological targets.

The Carboxylic Acid Group: This group is often essential for binding to enzyme active sites or receptors, frequently through the formation of coordinate bonds with metal ions like Mg²⁺. nih.gov Its ability to ionize is critical for potent activity. nih.gov

The Hydroxyl/Alkoxy Group: The group at the 2-position (ortho to the carboxylic acid) significantly influences the molecule's properties. In many salicylic acid derivatives, a hydroxyl group is key. Replacing it with an alkoxy group, such as the hexyloxy group in this compound, modifies the compound's lipophilicity and steric profile, which in turn affects its interaction with biological targets. researchgate.net

For instance, in the design of HIV-1 integrase inhibitors, a 3-keto salicylic acid pharmacophore was developed where the carboxylic acid was hypothesized to form coordinate bonds with Mg²⁺ in the enzyme's active site. nih.gov Replacing the carboxyl group with functionalities that have weaker coordination ability resulted in reduced activity, confirming the importance of the acidic moiety. nih.gov Similarly, in designing dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitors, a novel pharmacophore was attached to the C-4 or C-5 position of salicylic acid to achieve the desired dual inhibitory activity. nih.gov

The hexyloxy chain, a six-carbon alkoxy group, significantly impacts the physicochemical properties of the benzoic acid scaffold, primarily by increasing its lipophilicity (fat-solubility). vulcanchem.comvulcanchem.com This property is critical as it governs how the molecule interacts with biological systems, including its absorption, distribution, and ability to cross cell membranes.

The length of the alkyl chain in alkoxybenzoic acid derivatives has a direct effect on their biological activity.

Increased Lipophilicity: A longer alkyl chain, such as the hexyloxy group, enhances the molecule's ability to permeate lipid-rich environments like cell membranes. vulcanchem.comjournalspark.org This can lead to increased interaction with membrane-bound proteins or intracellular targets. nih.gov

Steric Effects: The size and flexibility of the hexyloxy chain can influence how the molecule fits into the binding pocket of a target enzyme or receptor. vulcanchem.com

Activity Cut-off: While increasing chain length can enhance activity up to a point, research on some benzoic acid derivatives has shown that beyond a certain length (e.g., 8-11 carbons), a reduction in activity can occur. nih.gov This "cut-off effect" may be due to factors like reduced solubility in aqueous biological fluids or self-association of the molecules. nih.gov

For example, a study on the antipsoriatic activity of benzoic acid esters found that activity increased with longer alkyl chains, which was attributed to greater lipophilicity. nih.gov Conversely, the same study noted that in vitro antioxidant activity decreased as the chain length increased. nih.gov In another study on alkyl gallates (derivatives of gallic acid), antiviral activity was found to correlate with the length of the alkyl side chain and its effect on membrane binding capability. nih.gov

The table below illustrates the general trend of how alkyl chain length can affect the lipophilicity (represented by the partition coefficient, logP) and solubility of related benzoic acid derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP |

| 4-(Butylamino)benzoic acid | C₁₁H₁₅NO₂ | 193.24 | ~3.5 |

| 4-(Heptylamino)benzoic acid | C₁₄H₂₁NO₂ | 235.32 | Not specified |

| Data derived from studies on analogous aminobenzoic acids. vulcanchem.com |

The benzoic acid moiety, consisting of a benzene (B151609) ring attached to a carboxylic acid group, is a fundamental structural unit in many biologically active compounds. nih.govdrugbank.com Its primary role in biological pathways often hinges on the acidic nature of the carboxyl group. nih.gov

Enzyme Inhibition: The carboxylic acid group is a key player in enzyme inhibition. chemicalbook.com It can act as a hydrogen bond donor or acceptor, or it can be deprotonated to form a carboxylate anion, which can then interact with positively charged amino acid residues or metal cofactors within an enzyme's active site. nih.gov For example, benzoic acid itself is known to be an inhibitor of enzymes like triacylglycerol lipase. nih.govchemicalbook.com

Antimicrobial Action: The antimicrobial activity of benzoic acid and its derivatives is highly dependent on pH. ijcrt.org The undissociated, more lipophilic form of the acid is believed to be responsible for crossing the cell membranes of microorganisms. Once inside the more alkaline cytoplasm, the acid dissociates, leading to acidification and disruption of metabolic processes. ijcrt.org

Prodrug Strategy: In some cases, the carboxylic acid group is esterified to create a prodrug. nih.gov This modification can improve absorption and distribution. The ester is then hydrolyzed in the body to release the active acidic drug. nih.gov This strategy has been explored for benzoic acid derivatives to improve their activity against tuberculosis. nih.gov

Influence of the Hexyloxy Chain on Molecular Interactions

In Vitro Studies on Specific Bioactivities

In vitro studies provide a controlled environment to screen for and characterize the specific biological activities of compounds like this compound and its relatives. Research has primarily focused on the antimicrobial and antioxidant potential of analogous benzoic and salicylic acid derivatives.

Benzoic acid and its derivatives have a long history of use as antimicrobial agents and food preservatives. nih.govchemicalbook.comijcrt.org Their effectiveness stems from their ability to inhibit the growth of bacteria, yeasts, and molds. ijcrt.org

Antibacterial Activity: Studies on various benzoic acid derivatives have demonstrated a range of antibacterial effects. For example, 2-chlorobenzoic acid derivatives were found to be more effective against Gram-negative bacteria like Escherichia coli than Gram-positive bacteria. nih.gov The activity is influenced by the specific substitutions on the benzoic acid core. nih.gov Some amide derivatives of p-alkoxybenzoic acids have also shown good results against E. coli and Staphylococcus strains. bohrium.com

Antifungal Activity: The antifungal properties of benzoic acid derivatives are also well-documented. nih.govresearchgate.net Research has shown that these compounds can inhibit the mycelial growth of various fungi in a dose-dependent manner. researchgate.net For instance, certain derivatives have been investigated for their ability to target the fungal-specific enzyme CYP53, suggesting a specific mechanism of action. nih.gov A study on esters of benzoic and cinnamic acids revealed that their antifungal activity against Candida albicans varied depending on their specific chemical structure. tandfonline.com

The table below summarizes the minimum inhibitory concentration (MIC) values for selected benzoic acid ester derivatives against Candida albicans, highlighting the structure-dependent nature of the antifungal activity.

| Compound | C. albicans ATCC-76645 MIC (µg/mL) | C. albicans LM-106 MIC (µg/mL) | C. albicans LM-23 MIC (µg/mL) |

| Methyl caffeate | 128 | 128 | 128 |

| Methyl 2-nitrocinnamate | 128 | 128 | 128 |

| Methyl biphenyl-2-carboxylate | 256 | 128 | 128 |

| *Data from a study on cinnamic and benzoic acid ester derivatives. tandfonline.com |

Many derivatives of salicylic acid and benzoic acid exhibit antioxidant properties, which is the ability to neutralize harmful free radicals in the body. nih.govscirp.org This activity is often linked to the presence and position of hydroxyl groups on the aromatic ring. antiox.orgresearchgate.net